
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is an organic compound with the molecular formula C25H40N2O4. This compound is characterized by the presence of a cyclohexyl ring substituted with a dodecanoyloxy group and a benzoate moiety substituted with two amino groups. It is a specialty chemical used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate typically involves the esterification of cyclohexanol with dodecanoic acid, followed by the reaction with 3,5-diaminobenzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or dodecanoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a tert-butyl group instead of a dodecanoyloxy group.
4-(Methoxy)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a methoxy group instead of a dodecanoyloxy group.
Uniqueness
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is unique due to its long dodecanoyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in certain environments. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
845781-71-7 |
|---|---|
Fórmula molecular |
C25H40N2O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(4-dodecanoyloxycyclohexyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-24(28)30-22-12-14-23(15-13-22)31-25(29)19-16-20(26)18-21(27)17-19/h16-18,22-23H,2-15,26-27H2,1H3 |
Clave InChI |
CXSLZOHIFVYGJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1CCC(CC1)OC(=O)C2=CC(=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


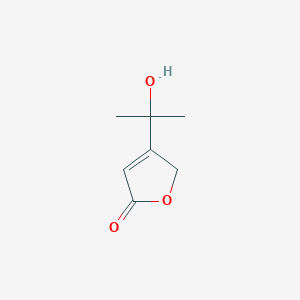
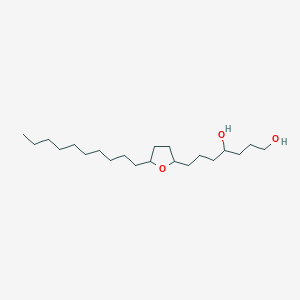
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
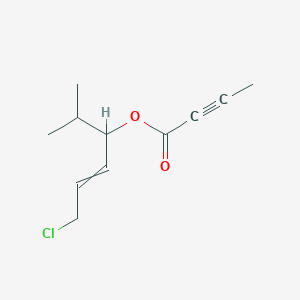
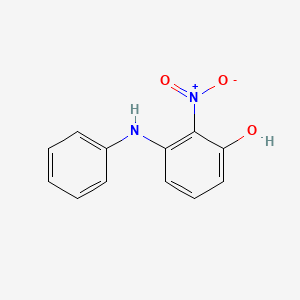
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
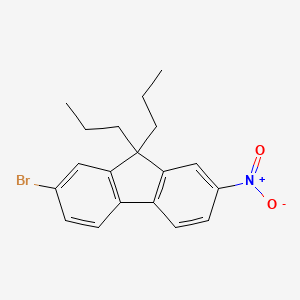
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
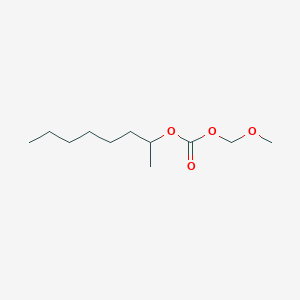
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
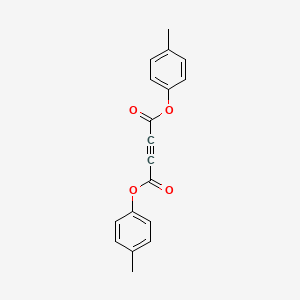
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
